Quingestanol acetate

Vue d'ensemble

Description

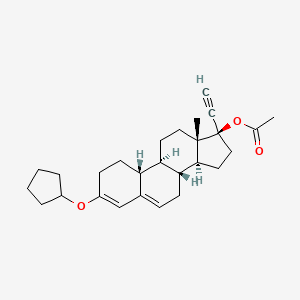

L'acétate de quingestanol est un progestatif synthétique, un type d'hormone qui imite les effets de la progestérone, l'hormone naturelle. Il est connu pour son utilisation dans les contraceptifs hormonaux et a été commercialisé sous différentes marques, telles que Demovis et Pilomin . L'acétate de quingestanol est un dérivé de la noréthistérone et se caractérise par sa structure chimique unique, qui comprend un groupe éther énolique cyclopentyle lié à la position C3 et un ester acétate à la position C17β .

Méthodes De Préparation

La synthèse de l'acétate de quingestanol implique plusieurs étapes, à partir de la noréthistérone. Les étapes clés incluent :

Formation de l'Éther Énolique Cyclopentyle : La noréthistérone est mise à réagir avec de l'alcool cyclopentyle en présence d'un catalyseur acide pour former l'éther énolique cyclopentyle en position C3.

Les méthodes de production industrielle impliquent généralement des étapes similaires, mais sont optimisées pour une synthèse à grande échelle, assurant un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

L'acétate de quingestanol subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe acétate peut être hydrolysé en conditions acides ou basiques pour donner du quingestanol.

Oxydation : L'acétate de quingestanol peut être oxydé pour former des cétones ou des alcools correspondants, selon les réactifs et les conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir l'acétate de quingestanol en ses alcools ou alcanes correspondants.

Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

L'acétate de quingestanol a été étudié de manière approfondie pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour étudier la réactivité des progestatifs et de leurs dérivés.

Biologie : L'acétate de quingestanol est utilisé pour étudier les effets des progestatifs synthétiques sur les systèmes biologiques, en particulier en biologie de la reproduction.

5. Mécanisme d'Action

L'acétate de quingestanol exerce ses effets en agissant comme un agoniste du récepteur de la progestérone, la cible biologique des progestatifs naturels tels que la progestérone. Lorsqu'il se lie au récepteur, il module l'expression des gènes cibles impliqués dans la régulation du cycle menstruel et le maintien de la grossesse . Il a également une faible activité androgénique et estrogénique, contribuant à ses effets hormonaux globaux .

Applications De Recherche Scientifique

Quingestanol acetate is a progestin medication that has been used in various applications, primarily related to fertility control and hormone regulation .

Contraceptive Applications

This compound has been studied and used as an oral contraceptive. Research has explored its effectiveness and mechanisms of action in preventing pregnancy .

Efficacy :

- A clinical trial involving 652 women, with 80% being postpartum, were given 300 mcg daily doses of this compound for an average of 9.6 cycles. The study reported 6 pregnancies attributed to drug failure, resulting in a rate of 3.1/100 woman-years .

- This compound, when administered as a minipill, has been investigated for its contraceptive mechanism of action in healthy, ovulating women .

Administration Methods :

- This compound has been used in combination with quinestrol for monthly fertility control. A study involving 60 female patients demonstrated that a combination of 2 mg of quinestrol and 5 mg of this compound, given on day 22 after menstruation, prevented pregnancy in the combined group of patients over 300 menstrual cycles .

- It has been used as a postcoital contraceptive .

Mechanism of Action :

- Studies on the mechanism of action of this compound have shown that it can alter endometrial morphology .

- The drug is rapidly absorbed and exhibits high bioavailability after oral administration. It is metabolized into quingestanol and norethindrone acetate, both of which are converted to norethindrone .

Effects on Menstrual Cycle

This compound impacts the menstrual cycle, influencing its length, duration, and flow .

Menstrual Cycle Changes :

- A clinical study noted that menstrual cycle length, duration, and amount of flow were consistent with normal cycles. Amenorrhea was observed in 65% of patients and in 24% of cycles. Intermenstrual bleeding was reported in 35% of all patients, with spotting in 32% of patients and 6% of cycles .

Other Medical Uses

Besides contraception, this compound has been explored for other medical applications .

Diabetes :

- Research has investigated the effects of quingestanol in older diabetic women, indicating that while diabetes mellitus was not affected, oscillometric readings at certain body points decreased during the treatment year .

Combination with Quinestrol for Fertility Control

This compound is used with quinestrol to control fertility by administering a single dose at weekly or monthly intervals .

Dosage and Administration :

- A method for fertility control involves administering a single dose of quinestrol, either orally or by injection, at weekly or monthly intervals .

- In one example, 15 female patients received 2 mg of quinestrol in sesame oil on day 5 of their menstrual cycle, repeated three times weekly. On the fourth week, they received 2.5 mg of this compound. No pregnancies were reported after approximately 60 cycles .

- Another study used a combination of 2 mg of quinestrol and 5 mg of this compound, administered on day 22 of the menstrual cycle, and repeated every four weeks. This regimen resulted in no pregnancies among the patients remaining on the medication .

Mécanisme D'action

Quingestanol acetate exerts its effects by acting as an agonist of the progesterone receptor, the biological target of natural progestogens like progesterone. Upon binding to the receptor, it modulates the expression of target genes involved in the regulation of the menstrual cycle and maintenance of pregnancy . It also has weak androgenic and estrogenic activity, contributing to its overall hormonal effects .

Comparaison Avec Des Composés Similaires

L'acétate de quingestanol est similaire à d'autres progestatifs synthétiques tels que l'acétate de noréthistérone, le diacétate d'éthinodiol, le lynestrénol et la noréthynodrel . Sa structure chimique unique, en particulier le groupe éther énolique cyclopentyle, le distingue de ces composés. Cette différence structurelle influence sa pharmacocinétique et sa pharmacodynamique, ce qui en fait un composé précieux pour des applications thérapeutiques spécifiques .

Activité Biologique

Quingestanol acetate is a synthetic progestin that has been studied for its biological activity, particularly in the context of contraceptive efficacy and hormonal regulation. This article delves into its pharmacological properties, metabolic pathways, clinical applications, and associated case studies.

This compound, chemically known as 17α-ethynyl-19-nor-testosterone-17β-acetate-3-cyclopentyl enol ether, has a molecular formula of CHO and a molar mass of approximately 408.582 g/mol. It acts primarily as an agonist of the progesterone receptor, mimicking the effects of natural progesterone, which is crucial in regulating various reproductive processes.

Mechanism of Action:

- Progestational Activity: this compound enhances the secretory phase of the endometrium, making it more receptive to implantation.

- Inhibition of Ovulation: It suppresses the preovulatory surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby preventing ovulation.

- Cervical Mucus Changes: The drug alters cervical mucus properties, making it less permeable to sperm.

Pharmacokinetics

This compound exhibits rapid absorption and high bioavailability following oral administration. Studies have shown that it undergoes biotransformation primarily through two pathways:

- Deacylation to Quingestanol

- O-Dealkylation to Norethindrone Acetate

Both metabolites are subsequently converted to norethindrone, which is responsible for its contraceptive effects .

Contraceptive Studies

A notable study involving 652 women demonstrated that a daily dose of 300 mcg this compound resulted in a pregnancy rate of 3.1 per 100 woman-years, with amenorrhea observed in 65% of participants . The menstrual cycle characteristics remained consistent with normal cycles, indicating good tolerability.

Case Study: Postcoital Contraception

Research indicated potential use as a postcoital contraceptive at doses around 800 mcg . This suggests that this compound may not only serve as a regular contraceptive but also as an emergency contraceptive option.

Side Effects and Tolerability

While this compound is generally well-tolerated, some side effects have been reported:

- Headaches (8% incidence)

- Intermenstrual bleeding (35% incidence)

- Spotting (32% incidence)

Despite these side effects, a significant percentage (92%) of women continued treatment throughout the study periods .

Comparative Biological Activity

The following table summarizes key biological activities and comparisons with other progestins:

| Property | This compound | Norethindrone | Levonorgestrel |

|---|---|---|---|

| Progestational Activity | High | High | Very High |

| Androgenic Activity | Weak | Moderate | Moderate |

| Estrogenic Activity | Weak | None | None |

| Route of Administration | Oral | Oral | Oral |

| Clinical Use | Contraceptive | Contraceptive | Contraceptive |

Propriétés

Numéro CAS |

3000-39-3 |

|---|---|

Formule moléculaire |

C27H36O3 |

Poids moléculaire |

408.6 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C27H36O3/c1-4-27(30-18(2)28)16-14-25-24-11-9-19-17-21(29-20-7-5-6-8-20)10-12-22(19)23(24)13-15-26(25,27)3/h1,9,17,20,22-25H,5-8,10-16H2,2-3H3/t22-,23+,24+,25-,26-,27-/m0/s1 |

Clé InChI |

FLGJKPPXEKYCBY-AKCFYGDASA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |

SMILES isomérique |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=C4)OC5CCCC5)C)C#C |

SMILES canonique |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |

Apparence |

Solid powder |

Key on ui other cas no. |

3000-39-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Quingestanol acetate ; W 4540; W-4540; W4540. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.